Azido-PEG13-acid

PROTAC linker Targeted protein degradation Ternary complex formation

Azido-PEG13-acid is a linear heterobifunctional polyethylene glycol (PEG) derivative that incorporates a terminal azide group and a terminal carboxylic acid, separated by a precisely defined 13-unit PEG spacer. The azide moiety enables highly selective click chemistry reactions—both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions—while the carboxylic acid supports conventional amide coupling with primary amines.

Molecular Formula C29H57N3O15
Molecular Weight 687.8 g/mol
Cat. No. B11935907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG13-acid
Molecular FormulaC29H57N3O15
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C29H57N3O15/c30-32-31-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-29(33)34/h1-28H2,(H,33,34)
InChIKeyKOCWTDYQEAUYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG13-acid: Monodisperse Heterobifunctional PEG Linker for PROTAC Synthesis and Bioorthogonal Conjugation


Azido-PEG13-acid is a linear heterobifunctional polyethylene glycol (PEG) derivative that incorporates a terminal azide group and a terminal carboxylic acid, separated by a precisely defined 13-unit PEG spacer . The azide moiety enables highly selective click chemistry reactions—both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions—while the carboxylic acid supports conventional amide coupling with primary amines . With a molecular weight of 687.77 g/mol and a hydrophilic PEG backbone, this compound is widely employed as a PROTAC linker, a crosslinking reagent for bioconjugation, and a solubility-enhancing spacer in drug delivery and materials science .

Why Generic Substitution Fails: The Critical Impact of PEG Length, Functional Group Identity, and Lipophilicity on Azido-PEG13-acid Performance


Substituting Azido-PEG13-acid with seemingly similar PEG linkers—such as shorter or longer PEG analogs, or those bearing different reactive groups—can profoundly alter conjugation efficiency, ternary complex formation in PROTACs, and downstream biological performance . The length of the PEG spacer is not an arbitrary parameter; it directly dictates the spatial reach and flexibility of the linker, which is a key determinant of PROTAC degradation activity and target engagement . Furthermore, the specific combination of azide and carboxylic acid functionalities provides orthogonal, sequential conjugation capabilities that single-group linkers lack [1]. Even minor changes in lipophilicity, as reflected by LogP values, can impact solubility, aggregation propensity, and cellular permeability [2]. The quantitative evidence below demonstrates precisely why Azido-PEG13-acid represents a distinct and non-interchangeable linker choice.

Azido-PEG13-acid Comparative Performance Data: Quantified Differentiation Against Closest Linker Analogs


PEG13 Spacer Length: Alignment with Empirically Optimal PROTAC Linker Range (12–20+ Atoms)

The 13-unit PEG spacer of Azido-PEG13-acid provides an extended, flexible tether that falls squarely within the reported optimal linker length range for PROTACs—specifically 12 to over 20 atoms in backbone length . This length is critical for achieving the proper spatial orientation between the E3 ligase ligand and the target protein warhead, which governs the formation of a productive ternary complex and subsequent ubiquitination efficiency . In contrast, linkers that are significantly shorter (e.g., ≤8 PEG units) may fail to bridge the required distance, while excessively long linkers can introduce conformational entropy that destabilizes the complex .

PROTAC linker Targeted protein degradation Ternary complex formation

Lipophilicity Advantage: Azido-PEG13-acid (LogP 0.9872) vs. Azido-PEG12-acid (XLogP3 -1.1)

The calculated octanol-water partition coefficient (LogP) for Azido-PEG13-acid is 0.9872 , whereas the closely related Azido-PEG12-acid exhibits a significantly more hydrophilic profile with an XLogP3 value of -1.1 [1]. This difference of >2 log units translates to a theoretical ~100-fold difference in partition coefficient, indicating that Azido-PEG13-acid is substantially more lipophilic than its 12-unit counterpart. The increased lipophilicity may enhance passive diffusion across lipid bilayers and improve association with hydrophobic protein surfaces, without sacrificing the aqueous solubility imparted by the PEG backbone.

Lipophilicity Cell permeability ADME properties

Orthogonal Dual Functionality: Azide + Carboxylic Acid vs. Single-Group Linkers (e.g., m-PEG13-azide)

Azido-PEG13-acid is a true heterobifunctional reagent, possessing both an azide group for click chemistry and a carboxylic acid for conventional amide coupling . This enables sequential, orthogonal conjugation strategies: the acid can first be activated and coupled to an amine-containing payload, followed by CuAAC or SPAAC with an alkyne-modified partner . In contrast, monofunctional linkers like m-PEG13-azide (MW 629.74, lacking a carboxyl) can only participate in a single conjugation event, severely limiting the complexity of constructs that can be assembled without additional synthetic steps.

Heterobifunctional linker Bioconjugation Stepwise functionalization

Copper-Free Click Compatibility: Azido-PEG13-acid Participates in SPAAC with DBCO/BCN; Alkyne-Terminated Linkers Do Not

Azido-PEG13-acid contains an azide group that not only supports traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) but also undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules bearing DBCO or BCN groups . This copper-free modality is essential for applications where copper ions are cytotoxic or where in vivo labeling is required. Conversely, alkyne-terminated linkers such as Propargyl-PEG13-acid (MW 656.8) cannot directly participate in SPAAC unless paired with a strained alkyne, limiting their utility in copper-sensitive settings.

SPAAC Bioorthogonal chemistry Copper-free click

Extended Flexibility and Reduced Steric Hindrance: Azido-PEG13-acid (42 Rotatable Bonds) vs. Shorter PEG Linkers

The 13-unit PEG chain of Azido-PEG13-acid provides 42 rotatable bonds , compared to 39 rotatable bonds in the 12-unit analog Azido-PEG12-acid [1]. This 3-bond increase confers greater conformational freedom and an extended reach (approximately 3.5 Å per ethylene glycol unit, yielding an estimated ~45 Å extended length). Increased linker flexibility reduces steric hindrance between bulky conjugated entities, such as proteins or nanoparticles, and may enhance the probability of achieving productive binding orientations in PROTAC ternary complexes .

Linker flexibility Steric hindrance Conformational entropy

High Monodispersity and Purity: ≥98% Purity Ensures Reproducible Conjugation Stoichiometry

Azido-PEG13-acid is supplied with a purity specification of ≥98% . This high degree of monodispersity and chemical homogeneity is critical for applications requiring precise stoichiometric control, such as the construction of PROTACs, ADCs, and well-defined polymer-drug conjugates. Polydisperse PEG mixtures or lower-purity preparations can introduce variability in conjugation efficiency, inconsistent linker-to-payload ratios, and batch-to-batch irreproducibility. While ≥95% purity is common for PEG linkers, the ≥98% specification provides an additional margin of confidence for demanding quantitative bioconjugation workflows.

Monodisperse PEG Purity Quality control

Azido-PEG13-acid: Optimal Deployment Scenarios Based on Quantified Linker Attributes


PROTAC Synthesis Requiring a Pre-Optimized Linker Length (12–20+ Atoms Range)

Azido-PEG13-acid is ideally suited for constructing PROTACs where a medium-to-long, flexible spacer is required to bridge the E3 ligase ligand and target warhead. Its 13-unit PEG length aligns with empirical guidelines that optimal PROTAC linker backbones span 12 to over 20 atoms . This reduces the need to screen multiple linker lengths during hit-to-lead optimization. The azide group can be used to conjugate the linker to an alkyne-modified E3 ligand via CuAAC or SPAAC, while the carboxylic acid can be coupled to an amine-functionalized target-binding moiety (or vice versa) [1].

Stepwise, Orthogonal Bioconjugation for Complex Molecular Architectures

The heterobifunctional nature of Azido-PEG13-acid enables sequential, controlled conjugation of two distinct entities without cross-reactivity. In a typical workflow, the carboxylic acid is first activated (e.g., with EDC/NHS) and coupled to a primary amine on a protein, peptide, or amine-functionalized nanoparticle . The resulting intermediate, now bearing a free azide, is then reacted with an alkyne-tagged payload—such as a fluorophore, drug, or targeting ligand—via CuAAC or SPAAC [1]. This modular approach is widely employed in constructing antibody-drug conjugates (ADCs), protein-polymer hybrids, and multifunctional imaging probes.

Copper-Free (SPAAC) Bioconjugation for Live-Cell or In Vivo Applications

For experiments where copper cytotoxicity is a concern—including live-cell labeling, metabolic glycoengineering, and in vivo imaging—Azido-PEG13-acid can be conjugated to DBCO- or BCN-bearing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC) . This copper-free click reaction proceeds rapidly at physiological pH and temperature, enabling real-time labeling of cell-surface proteins or intracellular targets without compromising cell viability . The PEG13 spacer further minimizes non-specific binding and improves the aqueous solubility of the resulting conjugates [1].

Drug Delivery Systems Requiring Enhanced Payload Solubility and Extended Circulation

The hydrophilic PEG13 spacer of Azido-PEG13-acid imparts significant aqueous solubility to conjugated hydrophobic drugs or imaging agents . When incorporated into nanoparticle formulations, liposomes, or polymer-drug conjugates, the PEG chain reduces opsonization and prolongs circulatory half-life . The terminal azide and acid groups provide orthogonal attachment points for both the drug and a targeting ligand, enabling the construction of targeted nanomedicines with controlled drug release profiles. This linker is particularly valuable in early-stage formulation development where linker length and functionality must be systematically optimized.

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